- Preparation of boron compounds as immunoproteasome inhibitors, World Intellectual Property Organization, , ,
Cas no 936551-50-7 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester)
936551-50-7 structure
Product Name:3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
CAS-Nr.:936551-50-7
MF:C10H17NO2
MW:183.25
MDL:MFCD14525732
CID:2620349
PubChem ID:58077199
Update Time:2024-10-26
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- N-boc-3,4-methanopyrrolidine
- 1-(tert-Butoxycarbonyl)-3,4-methanopyrrolidine
- 3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
- CID 58077199
- 1,1-Dimethylethyl 3-azabicyclo[3.1.0]hexane-3-carboxylate (ACI)
- 2-Methyl-2-propanyl 3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl 3-azabicyclo3.1.0hexane-3-carboxylate
- F88303
- SCHEMBL4224986
- PB48253
- tert-butyl3-azabicyclo[3.1.0]hexane-3-carboxylate
- 3-Boc-3-azabicyclo[3.1.0]hexane
- MFCD14525732
- SY214498
- EN300-267845
- 936551-50-7
- PS-16036
-
- MDL: MFCD14525732
- Inchi: 1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-7-4-8(7)6-11/h7-8H,4-6H2,1-3H3
- InChI-Schlüssel: GLWHHMBAMGJDAE-UHFFFAOYSA-N
- Lächelt: O(C(C)(C)C)C(N1CC2CC2C1)=O
Berechnete Eigenschaften
- Genaue Masse: 183.125928785g/mol
- Monoisotopenmasse: 183.125928785g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 222
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.5
- XLogP3: 1.5
Experimentelle Eigenschaften
- Dichte: 1.105±0.06 g/cm3(Predicted)
- Siedepunkt: 240.0±9.0 °C(Predicted)
- pka: -0.68±0.20(Predicted)
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM464016-100mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 100mg |
$106 | 2023-02-17 | |
| Chemenu | CM464016-250mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 250mg |
$108 | 2024-07-19 | |
| Chemenu | CM464016-500mg |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 500mg |
$232 | 2023-02-17 | |
| Chemenu | CM464016-1g |
3-Aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester |
936551-50-7 | 95%+ | 1g |
$173 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-100mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 100mg |
¥288.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-250mg |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 250mg |
¥448.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-1g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 1g |
¥777.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-5g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 5g |
¥2911.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212093-10g |
tert-Butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 10g |
¥3840.00 | 2024-04-24 | |
| Enamine | EN300-267845-0.05g |
tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate |
936551-50-7 | 95% | 0.05g |
$42.0 | 2023-09-11 |
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 45 psi, 40 °C
Referenz
- Preparation of heteroaryl carboxamides as plasma kallikrein inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
Referenz
- ATM kinase inhibitors and compositions and methods of use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referenz
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as agents for treating cancer and metabolic disorders, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of pyrimidine heterocyclic compounds as AKT inhibitors, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Heterocyclic compounds as KRAS G12D inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
Referenz
- Preparation of heterocyclic compounds as Delta-5 Desaturase inhibitors and methods of use, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 5 h, rt
Referenz
- Preparation of the heterocyclic compound with AKT kinase inhibitory activity and medical applications an anticancer agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 16 h, 15 °C
Referenz
- Preparation of pyridinyl hexahydrocyclopropapyrrolo imidazopyrimidinone compound and its application in treatment of Lp-PLA2-related disease, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water ; overnight, rt
Referenz
- Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease, Journal of Medicinal Chemistry, 2021, 64(8), 5018-5036
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 h, rt
Referenz
- Process for preparation of tricyclic compound and use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 3 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7
Referenz
- Preparation of pyridine derivative for treating KDM5 pathway related disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
Referenz
- Preparation of cyclopropane-annelated pyrrolidines bearing phosphonate or boronate groups as inhibitors of dipeptidyl peptidase IV as antitumor and anti-diabetes agents, World Intellectual Property Organization, , ,
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Raw materials
- Di-tert-butyl dicarbonate
- 3-Benzyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.0]hexane hydrochloride
- 3-azabicyclo[3.1.0]hexane
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Preparation Products
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester Verwandte Literatur
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
936551-50-7 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1,1-dimethylethyl ester) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz